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Compound of Interest

Compound Name:
2-Isopropoxy-4-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1388183 Get Quote

An In-Depth Technical Guide to 2-Isopropoxy-4-(trifluoromethyl)phenylboronic Acid

Introduction
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that

serves as a critical building block in modern organic synthesis. For researchers in medicinal

chemistry and materials science, this reagent is particularly valuable for introducing a uniquely

substituted phenyl moiety into complex molecular architectures. The presence of both an

electron-withdrawing trifluoromethyl (-CF3) group and an ortho-alkoxy substituent provides a

powerful tool for modulating the electronic, steric, and metabolic properties of target molecules.

This guide offers a comprehensive overview of its physicochemical properties, spectroscopic

signature, reactivity, and handling protocols, designed for scientists and drug development

professionals who utilize advanced cross-coupling chemistry.

Chemical Identity and Core Properties
Accurate identification is the foundation of reproducible science. The key identifiers and

fundamental physicochemical properties of this reagent are summarized below.

Table 1: Chemical Identification
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Identifier Value

Chemical Name
2-Isopropoxy-4-
(trifluoromethyl)phenylboronic acid

Synonym(s)
B-[2-(1-Methylethoxy)-4-

(trifluoromethyl)phenyl]boronic Acid[1]

CAS Number 1072952-21-6[1][2]

Molecular Formula C₁₀H₁₂BF₃O₃[1][2]

| InChI Key | IGJULKZGKYXWAR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value / Description
Significance for the
Researcher

Molecular Weight 248.01 g/mol [1][2]
Essential for
stoichiometric calculations
in reaction planning.

Appearance
Typically a white to off-white

solid.

A visual check for purity;

deviations in color may

indicate degradation or

impurities.

Melting Point

Not consistently reported by

suppliers; requires

experimental determination.

A key indicator of purity. A

sharp melting range suggests

high purity.

Solubility

Generally soluble in organic

solvents like methanol, THF,

DMSO, and acetone.

Crucial for selecting

appropriate reaction and

purification solvents.

| pKa | Not experimentally determined in provided sources. The acidity is influenced by the

opposing effects of the electron-withdrawing -CF3 group and the electron-donating -O-iPr

group.[3] | Affects its reactivity and stability, particularly in aqueous or basic conditions. |
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Spectroscopic Characterization: The Molecular
Fingerprint
Confirming the identity and purity of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is

paramount before its use in synthesis. The following spectroscopic methods provide a detailed

structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule in solution.

¹H NMR: The proton spectrum provides a clear map of the hydrogen atoms. Expected

signals include a doublet and septet for the isopropoxy group, distinct signals for the three

aromatic protons, and a broad singlet for the boronic acid's -OH protons, which may

exchange with residual water in the solvent.

¹³C NMR: This spectrum confirms the carbon backbone. Key signals will include those for the

aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic

quartet due to C-F coupling.

¹⁹F NMR: A single, sharp signal is expected, confirming the presence and electronic

environment of the trifluoromethyl group.[4] Its chemical shift provides information about the

electronic nature of the aromatic ring.

¹¹B NMR: This technique is specific to the boron atom and gives a broad signal characteristic

of a trigonal boronic acid. Its chemical shift can indicate whether the boronic acid exists as

the free acid or has formed a boroxine anhydride.
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Sample Preparation

Data Acquisition & Analysis

Weigh ~5-10 mg of Boronic Acid

Add ~0.6 mL of Deuterated Solvent
(e.g., DMSO-d6, CDCl3)

Vortex to Dissolve

Transfer to NMR Tube

Acquire Spectra
(¹H, ¹³C, ¹⁹F, ¹¹B)

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectra
(Chemical Shifts, Integration, Coupling)

Confirm Structure & Purity

Click to download full resolution via product page

Workflow for NMR analysis of the boronic acid.
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected

absorption bands include:

~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group.

~1350 cm⁻¹ (strong): B-O stretching.

~1100-1300 cm⁻¹ (strong): C-F stretching of the trifluoromethyl group.[5]

~3000-3100 cm⁻¹ and ~1600 cm⁻¹: Aromatic C-H and C=C stretching, respectively.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray

ionization (ESI-MS), the molecule may be observed as its molecular ion [M] or common

adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition to within a few parts per million.

Reactivity and Core Application: Suzuki-Miyaura
Cross-Coupling
The primary utility of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is as a coupling

partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon

bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

The electronic properties of the substituents are key to its reactivity:

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, it can increase the

rate of transmetalation in the catalytic cycle.

Isopropoxy Group (-O-iPr): This ortho-alkoxy group can influence the steric environment

around the boron atom and may participate in chelation with the palladium catalyst,

potentially affecting reaction kinetics and selectivity.
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Generalized catalytic cycle for the Suzuki-Miyaura reaction.
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General Protocol for a Suzuki-Miyaura Coupling
This protocol is a representative starting point and must be optimized for specific substrates.

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen),

add the aryl halide (1.0 eq.), 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid (1.2-1.5

eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃,

Cs₂CO₃, 2-3 eq.).

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g.,

Toluene, Dioxane, or DME) and water is commonly used.

Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically

range from 80 °C to 110 °C.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of

the reagent.

Table 3: GHS Hazard and Precautionary Information
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Category Information

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning[6]

Hazard Statements

H315: Causes skin irritation.[6]H319: Causes

serious eye irritation.[6]H335: May cause

respiratory irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6]P280: Wear protective gloves/eye

protection/face protection.[6][7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.

[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Recommendations
Work in a well-ventilated fume hood.[6][7]

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.[7][8]

Avoid dust formation and inhalation.[7][9]

Wash hands thoroughly after handling.[6][7]

Storage Conditions
Store in a tightly sealed container to prevent moisture absorption, which can lead to the

formation of the inactive boroxine anhydride.[6]

Keep in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated

storage (2-8 °C).

For long-term storage, keeping the material under an inert atmosphere (e.g., Argon) is

recommended to maximize shelf life.

Conclusion
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2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is a highly functionalized and valuable

reagent for synthetic chemists. Its unique substitution pattern allows for the strategic

introduction of fluorine and sterically-influential groups, enabling fine-tuning of molecular

properties in drug discovery and materials science. A thorough understanding of its

physicochemical characteristics, coupled with careful spectroscopic verification and adherence

to proper handling protocols, will empower researchers to fully leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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